molecular formula C23H15N5O2 B4305537 6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine CAS No. 70111-79-4

6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B4305537
CAS No.: 70111-79-4
M. Wt: 393.4 g/mol
InChI Key: DJMMARPQZKCTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine (C₂₃H₁₅N₅O₂, MW 393.4 g/mol) is a heterocyclic compound featuring an imidazo[1,2-b][1,2,4]triazine core. The structure includes:

  • 2- and 3-phenyl groups on the imidazole ring.
  • A 4-nitrophenyl substituent at position 6 of the triazine ring .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5O2/c29-28(30)19-13-11-16(12-14-19)20-15-27-23(24-20)25-21(17-7-3-1-4-8-17)22(26-27)18-9-5-2-6-10-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMMARPQZKCTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=CN3N=C2C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220401
Record name Imidazo(1,2-b)(1,2,4)triazine, 6-(4-nitrophenyl)-2,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70111-79-4
Record name Imidazo(1,2-b)(1,2,4)triazine, 6-(4-nitrophenyl)-2,3-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070111794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC376783
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376783
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazo(1,2-b)(1,2,4)triazine, 6-(4-nitrophenyl)-2,3-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80220401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-Nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBM4CE5G3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with 2,3-diphenyl-1,2,4-triazine-5(4H)-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions and Yields

PrecursorReaction ConditionsProduct YieldSource
4-Arylidene-2-hydrazino-imidazolidinoneReflux in DMF/K₂CO₃, 72 hrs60–75%
β-Keto-N-acylsulfonamideCyclodehydration with hydrazine65–85%

Functionalization via Alkylation and Acylation

The amino and nitrogen positions in the triazine ring undergo selective alkylation or acylation:

  • Amino Group Alkylation : At high temperatures (130°C), the amino group at position 3 reacts preferentially with alkyl halides, forming N-alkyl derivatives without base catalysis .

  • Triazine Ring Substitution : Electrophilic substitution at the 6-position is facilitated by the nitro group’s electron-withdrawing effect, enabling further aryl or heteroaryl additions .

Hydrolysis and Ring Modification

Controlled hydrolysis targets specific functional groups:

  • Nitrile Hydrolysis : Under acidic conditions, nitrile substituents convert to carboxylic acids, while the imino group remains intact .

  • Ring Expansion : Reactions with chloroacetyl chloride or pyruvic acid yield expanded heterocycles (e.g., quinazoline-triazine hybrids) .

Table 2: Hydrolysis Outcomes

Starting MaterialConditionsProductYieldSource
6-Imino-triazinoquinazolineHCl (1M), 80°C, 6 hrs3-Oxo-6-imino-triazinoquinazoline85%

Biological Activity and Interaction Studies

While the focus is on chemical reactivity, structural analogs exhibit notable bioactivity:

  • Enzyme Inhibition : Related 1,2,4-triazines inhibit PDK1 (pyruvate dehydrogenase kinase 1) at sub-micromolar IC₅₀ values (0.04–0.33 μM) .

  • Anticancer Activity : Analogous compounds demonstrate cytotoxicity against MCF-7 and A-549 cell lines via EGFR kinase inhibition .

Comparative Reactivity of Structural Analogs

The nitro group distinguishes this compound from similar derivatives:

Table 3: Structural and Reactivity Comparison

CompoundKey FeatureReactivity Difference
6-Phenylimidazo[1,2-b] triazineLacks nitro groupLower electrophilic substitution rates
5-(4-Nitrophenyl)imidazo[4,5-c]pyridineDifferent ring systemPrefers nucleophilic aromatic substitution

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that imidazo[1,2-b][1,2,4]triazine derivatives exhibit potent anticancer properties. For instance, compounds similar to 6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine have been evaluated for their cytotoxic effects against various cancer cell lines.

  • Case Study: Cytotoxicity against Cancer Cell Lines
    • A study conducted on a series of imidazo[1,2-b][1,2,4]triazine derivatives showed that compounds with similar structures exhibited IC50 values in the submicromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .
    • The mechanism of action often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Targeting Kinases

The compound also serves as a potential inhibitor of specific kinases involved in cancer progression. For example:

  • Lyn Kinase Inhibition
    • This compound has been identified as a potent allosteric activator for Lyn kinase. This activation can influence signaling pathways critical for cell survival and proliferation in tumor cells .

Synthesis and Derivative Development

The synthesis of this compound is essential for exploring its applications further. Various synthetic routes have been developed to enhance yield and purity.

  • Synthesis Methodologies
    • Traditional methods involve multi-step synthesis starting from readily available precursors. Recent advancements include ultrasound-assisted methods that improve reaction times and yields .

Table 1: Synthesis Overview

MethodologyYield (%)Reaction TimeKey Features
Traditional Synthesis60-7024 hoursMulti-step process
Ultrasound-Assisted853 hoursEnhanced efficiency

Biological Studies

Mechanistic Insights

Studies investigating the biological mechanisms of action for imidazo[1,2-b][1,2,4]triazine derivatives have revealed insights into their interaction with cellular targets.

  • Cell Cycle Arrest
    • Research indicates that these compounds can induce cell cycle arrest by modulating cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Mechanism of Action

The mechanism of action of 6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with molecular targets such as DNA and enzymes. The nitrophenyl group can form hydrogen bonds and π-π interactions with nucleic acids, leading to the inhibition of DNA replication and transcription. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby disrupting their catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) Thiazolo[3,2-b][1,2,4]triazoles
  • Example : 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (C₁₀H₆FN₃S, MW 219.24 g/mol).
  • Structural Differences : Replaces the imidazole ring with a thiazole moiety.
  • Properties : Lower molecular weight (~219–235 g/mol) and melting points (144–152°C for fluorinated derivatives) compared to the target compound .
  • Synthesis : Alkylation of hydroxy precursors under reflux conditions .
(b) Pyrido[1,2-b][1,2,4]triazines
  • Example : Pyrido[1,2-b][1,2,4]triazine derivatives synthesized via TFA-catalyzed Q-Tube protocols .
  • Structural Differences : Incorporates a pyridine ring fused to the triazine core.
  • Properties : Enhanced synthetic efficiency (up to 95% yield) under eco-friendly, high-pressure conditions .
(c) Pyrazolo[1,5-b][1,2,4]triazines
  • Example : Derivatives synthesized via intermolecular aza-Wittig reactions .
  • Structural Differences : Pyrazole ring fused to triazine.
  • Synthesis: Utilizes iminophosphoranes and hydrazonyl halides, differing from the target compound’s likely cyclization pathways .

Substituent Effects

(a) Nitro vs. Halogen Substituents
  • Halogenated Analogs : 6-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazole (MW 235.69 g/mol) shows similar lipophilicity (XLogP3 ~4.5) but lower melting points (~100°C) .
(b) Methoxybenzylidene Derivatives
  • Example : 6-(4-Methoxybenzylidene)-4-phenylimidazo[1,2-b][1,2,4]triazinetrione (C₂₀H₁₄N₄O₄, MW 386.35 g/mol).
  • Structural Differences : Methoxy and ketone groups enhance polarity, reducing lipophilicity (XLogP3 ~2.1) compared to the nitro-substituted target compound .

Biological Activity

6-(4-Nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is a compound of significant interest due to its potential biological activities. Its unique structure allows for various interactions within biological systems, making it a candidate for research in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N5O2C_{19}H_{15}N_5O_2. The presence of the nitrophenyl group enhances its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-b][1,2,4]triazine derivatives. Specifically, this compound has shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. It interacts with DNA and inhibits topoisomerase activity, leading to cell cycle arrest and subsequent cell death.
  • Case Studies :
    • In a study by Romagnoli et al., derivatives of imidazo[1,2-b][1,3,4]thiadiazole demonstrated significant antiproliferative activity against various cancer cell lines including human cervix carcinoma (HeLa) and murine leukemia (L1210), with IC50 values in the nanomolar range .
    • Another investigation reported that similar compounds showed inhibition of growth in pancreatic ductal adenocarcinoma cell lines with GI50 values ranging from 1.4 to 4.2 µM .

Table 1: Summary of Biological Activities

Activity Target Cell Line IC50 (µM) Reference
AntiproliferativeHeLa<0.5
CytotoxicL1210<0.5
Growth InhibitionPancreatic Cancer Cells1.4 - 4.2

Research Findings

Research has indicated that the biological activity of this compound is not limited to anticancer effects but may extend to other therapeutic areas:

  • Antimicrobial Activity : Some derivatives have shown potential against bacterial strains.
  • Anti-inflammatory Effects : Compounds within this class have been evaluated for their ability to modulate inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of precursors such as substituted imidazolones and aryl aldehydes. For example:

  • Method A : Reacting 5-(4-methoxybenzylidene)-2-(phenylamino)-1H-imidazol-4(5H)-one with oxalic anhydride in ethanol under reflux, followed by crystallization .
  • Method B : Using diethyl oxalate as a cyclizing agent at room temperature, yielding crystalline products .
  • highlights analogous routes for nitrophenyl-substituted triazines, suggesting nitro-group compatibility via similar conditions .
    • Characterization : Confirmed via IR (carbonyl and nitro stretches), 1H^1H/13C^{13}C-NMR (aromatic protons and substituents), and MS (molecular ion peaks) .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

  • Methodological Answer :

  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages to confirm stoichiometry .
  • Melting Point Consistency : Sharp, reproducible melting points indicate purity .
  • Advanced Spectrometry : High-resolution mass spectrometry (HRMS) resolves isotopic patterns, while 2D NMR (e.g., COSY, HSQC) clarifies proton-carbon correlations in complex aromatic systems .

Advanced Research Questions

Q. How can cyclization efficiency be optimized during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nitro-group-containing precursors, while ethanol minimizes side reactions .
  • Catalyst Use : Acetic acid (HOAc) in improved spirocyclic triazine yields via proton-assisted cyclization .
  • Temperature Control : Reflux conditions (e.g., 80–100°C) balance reaction speed and decomposition risks .

Q. What strategies address discrepancies in spectral data during characterization?

  • Methodological Answer :

  • Dynamic NMR : Resolves tautomeric equilibria or conformational flexibility in imidazo-triazine cores, which may cause split peaks .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data to identify misassignments .
  • X-ray Crystallography : Definitive structural confirmation, especially for regioisomeric byproducts .

Q. How can the compound's pharmacological potential (e.g., kinase inhibition) be evaluated?

  • Methodological Answer :

  • Enzymatic Assays : Test inhibitory activity against CDK2 (cyclin-dependent kinase 2) using recombinant enzymes and ATP-competitive assays. Fluorinated analogs in showed IC50_{50} values <1 µM, suggesting similar protocols .
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) to enhance binding affinity, guided by docking studies with CDK2 crystal structures (PDB: 1AQ1) .
  • Cellular Assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves and apoptosis markers (e.g., caspase-3 activation) .

Q. What are the challenges in scaling up synthesis while maintaining yield?

  • Methodological Answer :

  • Byproduct Management : Monitor intermediates via TLC/HPLC to isolate regioisomers (e.g., 1,2,4-triazine vs. 1,3,5-triazine derivatives) .
  • Green Chemistry : Catalyst-free, one-pot syntheses () reduce purification steps and improve atom economy .
  • Crystallization Optimization : Use mixed solvents (e.g., ethanol/water) to enhance crystal uniformity and yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
Reactant of Route 2
Reactant of Route 2
6-(4-nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.